

Spectroscopic and Synthetic Insights into 3-Nitro-4,5-dihydroisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitro-4,5-dihydroisoxazole

Cat. No.: B073563

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic workflow for **3-Nitro-4,5-dihydroisoxazole**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document compiles predicted spectroscopic data based on the analysis of structurally related compounds, alongside generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Nitro-4,5-dihydroisoxazole**. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry, and by analogy with data from similar heterocyclic systems.

Table 1: Predicted ^1H NMR Spectral Data for 3-Nitro-4,5-dihydroisoxazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.5 - 4.0	Triplet	2H	CH ₂ at position 4
~ 4.5 - 5.0	Triplet	2H	CH ₂ at position 5

Note: The chemical shifts are approximate and would be influenced by the solvent used.

Table 2: Predicted ^{13}C NMR Spectral Data for 3-Nitro-4,5-dihydroisoxazole

Chemical Shift (δ) ppm	Assignment
~ 40 - 50	C4
~ 70 - 80	C5
~ 155 - 165	C3

Note: The chemical shifts are approximate and would be influenced by the solvent used.

Table 3: Predicted Key IR Absorption Bands for 3-Nitro-4,5-dihydroisoxazole

Wavenumber (cm^{-1})	Intensity	Assignment
~ 1550 - 1500	Strong	Asymmetric NO_2 stretch
~ 1360 - 1300	Strong	Symmetric NO_2 stretch
~ 1620 - 1600	Medium	$\text{C}=\text{N}$ stretch
~ 1220 - 1200	Medium	$\text{C}-\text{N}$ stretch
~ 2900 - 2800	Medium	Aliphatic $\text{C}-\text{H}$ stretch

Table 4: Predicted Mass Spectrometry Data for 3-Nitro-4,5-dihydroisoxazole

m/z	Interpretation
116.02	$[\text{M}]^+$ (Molecular Ion)
70.02	$[\text{M} - \text{NO}_2]^+$
Other fragments	Consistent with the dihydroisoxazole ring cleavage

Note: The molecular formula of **3-Nitro-4,5-dihydroisoxazole** is C₃H₄N₂O₃, with a monoisotopic mass of 116.0222 Da.[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of **3-Nitro-4,5-dihydroisoxazole**.

Synthesis of 3-Nitro-4,5-dihydroisoxazole

A plausible synthetic route to **3-Nitro-4,5-dihydroisoxazole** involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. A common precursor for the in-situ generation of the required nitro-substituted nitrile oxide is an α -nitro-aldoxime.

Materials:

- α -nitro-aldehyde
- Hydroxylamine hydrochloride
- A suitable base (e.g., sodium carbonate)
- A suitable alkene (e.g., ethene)
- A suitable solvent (e.g., dichloromethane, THF)
- Dehydrating agent/oxidizing agent for nitrile oxide formation (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite)

Procedure:

- Oxime Formation: The α -nitro-aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding α -nitro-aldoxime. The reaction progress is monitored by thin-layer chromatography (TLC).
- Nitrile Oxide Generation and Cycloaddition: The α -nitro-aldoxime is dissolved in a suitable solvent along with the alkene. The dehydrating/oxidizing agent is then added, often at a reduced temperature, to generate the nitro-substituted nitrile oxide in-situ. This reactive

intermediate then undergoes a [3+2] cycloaddition reaction with the alkene to form the **3-Nitro-4,5-dihydroisoxazole** ring.

- **Work-up and Purification:** The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure **3-Nitro-4,5-dihydroisoxazole**.

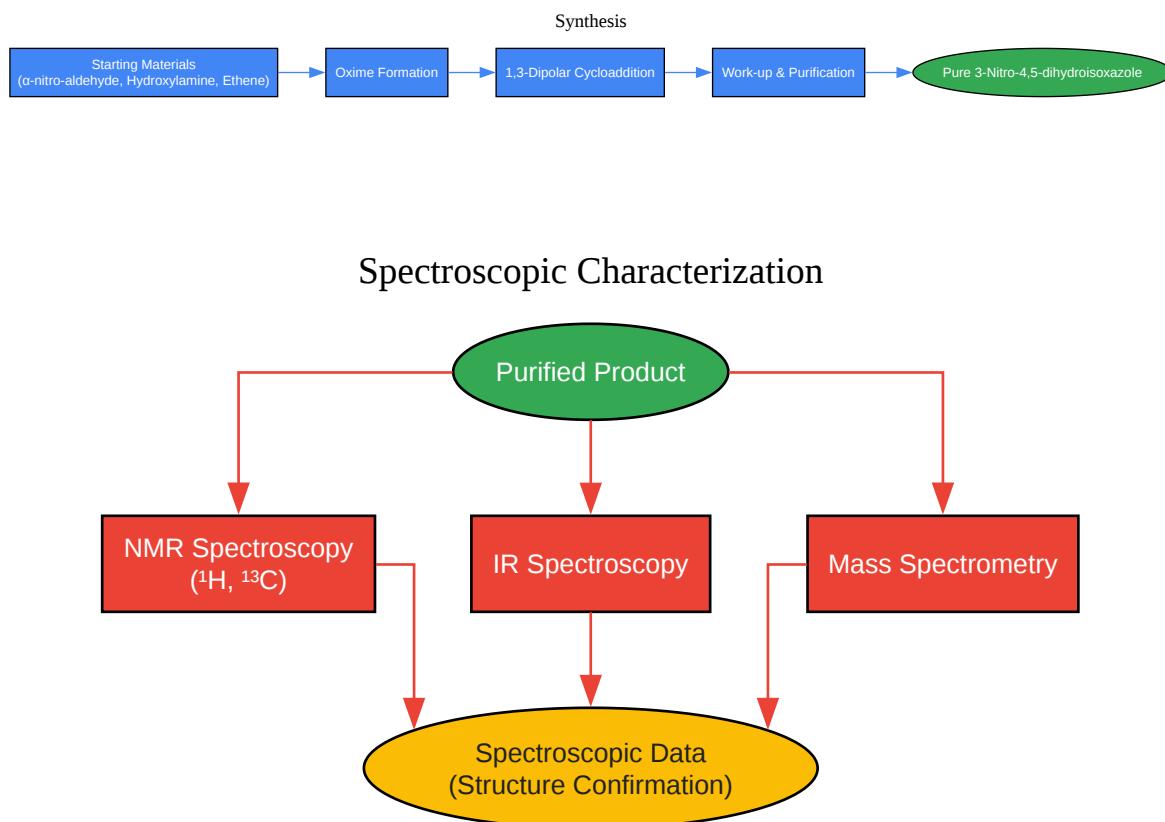
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).[3]
- **^1H NMR Spectroscopy:** A one-dimensional ^1H NMR spectrum is acquired using a spectrometer operating at a frequency of 300 MHz or higher.[4]
- **^{13}C NMR Spectroscopy:** A proton-decoupled ^{13}C NMR spectrum is acquired to observe the carbon signals.[5]

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[6]
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .[7][8]


Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[9]
- **Data Acquisition:** The mass spectrum is obtained using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10][11] High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of **3-Nitro-4,5-dihydroisoxazole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-nitro-4,5-dihydroisoxazole (C₃H₄N₂O₃) [pubchemlite.lcsb.uni.lu]
- 2. 3-Nitro-4,5-dihydroisoxazole | C₃H₄N₂O₃ | CID 136885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 3-Nitro-4,5-dihydroisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073563#spectroscopic-data-for-3-nitro-4-5-dihydroisoxazole-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com